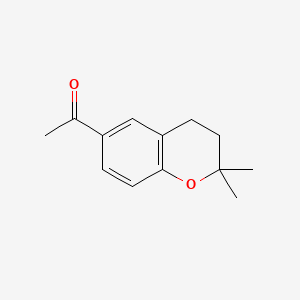

2,2-Dimethyl-6-acetylchroman

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRXTFUVMPVXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954124 | |

| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32333-31-6 | |

| Record name | Ketone, 2,2-dimethyl-6-chromany methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032333316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Understanding the Core Characteristics of a Key Chroman Derivative

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-6-acetylchroman

This compound is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a core structural motif found in a wide array of natural products and pharmacologically active molecules, including tocopherols (Vitamin E) and various flavonoids. The specific substitution of a gem-dimethyl group at the 2-position and an acetyl group at the 6-position confers distinct physicochemical properties that are critical for its behavior in both chemical and biological systems.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the essential physicochemical properties of this compound. Moving beyond a simple data sheet, this document elucidates the experimental basis for these properties and offers field-proven insights into their determination, ensuring a blend of technical accuracy and practical applicability. The narrative is structured to explain the causality behind experimental choices, grounding the data in established scientific principles.

Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, reactivity, and potential applications. For this compound, these have been characterized through a combination of experimental measurements and computational analysis.

Summary of Physicochemical Data

A consolidated overview of the key quantitative data for this compound is presented below. This allows for rapid assessment and comparison.

| Property | Value | Source / Method |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | Calculated |

| Physical State | Solid | [2] |

| Melting Point | 93°C | Differential Scanning Calorimetry (DSC)[2] |

| Decomposition Temp. | > 196°C | Differential Scanning Calorimetry (DSC)[2] |

| Computed logP | ~3.0 - 3.5 | Estimated based on similar structures[3] |

| Solubility | Poorly soluble in water; Soluble in organic solvents. | Expected based on structure[4] |

Structural and Spectroscopic Elucidation

The identity and purity of this compound are unequivocally established through a suite of spectroscopic and crystallographic techniques. These methods provide a detailed picture of the molecule's architecture and electronic environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the chroman ring, the gem-dimethyl groups, and the acetyl methyl group. DFT-calculated ¹H NMR chemical shifts have shown excellent agreement with experimental data, validating the assigned structure.[2][5]

-

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are crucial for identifying the key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group is a characteristic feature in the IR spectrum. Other significant signals include those for C-O-C stretching of the ether linkage in the chroman ring and C-H stretching from the aromatic and aliphatic portions.[2]

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition (C₁₃H₁₆O₂).

-

X-ray Crystallography : The definitive three-dimensional structure in the solid state has been determined by single-crystal X-ray diffraction. This analysis revealed that this compound crystallizes in the triclinic P-1 space group, with two molecules per unit cell.[2] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule, confirming that a substantial fragment of the molecule is planar due to extended π-bonding delocalization.[2]

Experimental Protocol: Determination of Aqueous Thermodynamic Solubility

The aqueous solubility of a compound is a critical parameter in drug development, directly influencing its absorption and bioavailability. The following protocol describes a robust "shake-flask" method, a gold standard for measuring thermodynamic equilibrium solubility.[6] This method is designed as a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

Causality Behind Experimental Design

-

Choice of Method : The shake-flask method is chosen over kinetic or high-throughput methods because it is designed to measure thermodynamic solubility, representing a true equilibrium state. This is vital for building foundational ADME (Absorption, Distribution, Metabolism, and Excretion) models.

-

Equilibration Time : A 24-48 hour equilibration period is necessary to ensure that the dissolution process has reached a steady state, which is especially important for crystalline solids that may dissolve slowly.

-

Phase Separation : Centrifugation is a critical step to effectively separate the undissolved solid from the saturated solution without altering the equilibrium, which could occur with filtration if the filter membrane adsorbs the compound.

-

Quantification : High-Performance Liquid Chromatography (HPLC) is selected for its high sensitivity, specificity, and accuracy in quantifying the concentration of the analyte in the supernatant.

Step-by-Step Methodology

-

Preparation of Stock Standard Solution : Accurately weigh approximately 5 mg of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

-

Creation of Calibration Curve : Prepare a series of calibration standards (typically 5-7 concentrations) by serially diluting the stock solution with the assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Sample Preparation for Solubility Assay : Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Seal the vials and place them in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended mixing ensures that the system reaches thermodynamic equilibrium.[6]

-

Phase Separation : After equilibration, centrifuge the vials at a high speed (e.g., >10,000 g) for 15-20 minutes to pellet the undissolved solid.[4]

-

Sample Collection : Carefully collect an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

-

Dilution and Analysis : Dilute the supernatant with the mobile phase to fall within the range of the previously prepared calibration curve.

-

HPLC Quantification : Analyze the calibration standards and the diluted sample by a validated HPLC-UV method. The concentration of this compound in the supernatant is determined by interpolating its peak area from the linear regression of the calibration curve.

-

Data Reporting : The final solubility is calculated by multiplying the interpolated concentration by the dilution factor and is typically reported in units of µg/mL or µM.

Workflow Visualization

The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

The physicochemical properties of this compound, particularly its defined crystalline structure, melting point, and expected hydrophobic nature, provide a solid foundation for its further investigation and application. The characterization by robust spectroscopic and crystallographic methods ensures a high degree of confidence in its structure and purity. Furthermore, the application of standardized, well-rationalized experimental protocols, such as the shake-flask method for solubility, is paramount for generating reliable and reproducible data essential for drug discovery and development pipelines. This guide provides the necessary technical details and conceptual framework to empower researchers in their work with this and related chroman derivatives.

References

- 1. This compound | C13H16O2 | CID 182077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethylchroman | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

2,2-Dimethyl-6-acetylchroman CAS number and molecular structure

This technical guide provides a comprehensive overview of 2,2-Dimethyl-6-acetylchroman, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, molecular structure, physicochemical properties, a validated synthesis protocol, and potential applications, grounded in authoritative scientific literature.

Core Identification and Molecular Structure

Chemical Abstract Service (CAS) Number : 32333-31-6[1]

Systematic IUPAC Name : 1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone[1]

Common Synonyms : 6-acetyl-2,2-dimethylchroman, 1-(2,2-dimethylchroman-6-yl)ethanone[1][2]

Molecular Formula : C₁₃H₁₆O₂[1]

Molecular Weight : 204.26 g/mol [1]

The molecular architecture of this compound consists of a chroman core, which is a bicyclic ether, substituted with two methyl groups at the 2-position and an acetyl group at the 6-position. The chroman moiety is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.

Caption: 2D Molecular Structure of this compound

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound, primarily based on the comprehensive analysis by Benavente et al. (2014).[3]

| Property | Value | Source |

| Physical State | Crystalline solid | [3] |

| Melting Point | 93 °C | [3] |

| Decomposition Temperature | > 196 °C | [3] |

| ¹H NMR (CDCl₃, δ ppm) | 1.33 (s, 6H), 1.82 (t, 2H), 2.51 (s, 3H), 2.79 (t, 2H), 6.80 (d, 1H), 7.62 (d, 1H), 7.68 (dd, 1H) | [3] |

| UV-Visible (λmax, nm) | 258, 298 | [3] |

| Infrared (IR, cm⁻¹) | Key peaks at 1670 (C=O stretching), 1605, 1572 (aromatic C=C stretching) | [3] |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

Synthesis Protocol: A Validated Approach

The synthesis of 6-acetyl-2,2-dimethyl-chromane can be achieved through a reliable and well-documented procedure. The following protocol is adapted from the methodology described by Benavente et al. (2014).[3]

Materials and Reagents

-

4-hydroxyacetophenone

-

3-chloro-3-methyl-1-butyne

-

Potassium carbonate (anhydrous)

-

Potassium iodide

-

N,N-dimethylformamide (DMF)

-

Acetone

-

Diethyl ether

-

Hydrochloric acid (10%)

-

Sodium sulfate (anhydrous)

Step-by-Step Synthesis Procedure

-

Alkylation of 4-hydroxyacetophenone :

-

To a solution of 4-hydroxyacetophenone in acetone, add anhydrous potassium carbonate and a catalytic amount of potassium iodide.

-

Slowly add 3-chloro-3-methyl-1-butyne to the mixture at room temperature.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the solid and evaporate the solvent under reduced pressure.

-

The resulting residue contains the intermediate, 4-(3-methyl-1-butynyl-oxy)acetophenone.

-

-

Cyclization to form the Chromene Ring :

-

Dissolve the crude intermediate in N,N-dimethylformamide (DMF).

-

Heat the solution at 150 °C for 8 hours to induce a Claisen rearrangement followed by cyclization.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with 10% hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

-

Purification :

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Caption: Workflow for the Synthesis of this compound

Potential Applications in Drug Discovery and Development

While this compound itself is not an approved drug, its core structure is a key component in a variety of biologically active molecules. The chroman scaffold is present in natural products and synthetic compounds with diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

-

Anticancer Research : Derivatives of benzopyrones, the broader class to which this compound belongs, have been investigated as potential anticancer agents. The structural features of this compound make it a valuable starting material for the synthesis of novel drug candidates.[4]

-

α-Glucosidase Inhibition : A related natural product, 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, has demonstrated inhibitory activity against yeast α-glucosidase, suggesting potential applications in the management of diabetes.[5]

-

Synthetic Intermediate : Due to its reactive acetyl group and stable chroman ring, this compound serves as a versatile intermediate for the synthesis of more complex molecules. The acetyl group can be a handle for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a well-characterized compound with a straightforward synthesis. Its stable and versatile structure makes it a valuable building block for medicinal chemists and researchers in drug discovery. The established physicochemical and spectroscopic data provide a solid foundation for its use in further research and development of novel therapeutic agents.

References

- 1. This compound | C13H16O2 | CID 182077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 6-acetyl-2,2-dimethyl-chromane

This guide provides a comprehensive overview of the synthesis and characterization of 6-acetyl-2,2-dimethyl-chromane, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical, field-proven methodologies.

Introduction

6-acetyl-2,2-dimethyl-chromane is a heterocyclic organic compound belonging to the chromane family. The chromane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including vitamin E (tocopherols and tocotrienols). The introduction of an acetyl group at the 6-position of the 2,2-dimethyl-chromane core creates a key intermediate for the synthesis of more complex pharmaceutical agents and serves as a valuable probe for structure-activity relationship (SAR) studies. Understanding its synthesis and thoroughly characterizing its physicochemical properties are crucial steps in the drug discovery and development pipeline.

Synthesis of 6-acetyl-2,2-dimethyl-chromane

The most direct and industrially scalable approach for the synthesis of 6-acetyl-2,2-dimethyl-chromane is the Friedel-Crafts acylation of 2,2-dimethyl-chromane. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the chromane nucleus.

Causality Behind Experimental Choices

The selection of the Friedel-Crafts acylation is based on its reliability and predictability for acylating activated aromatic rings. The ether oxygen of the chromane ring is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the heterocyclic part of the molecule, the acylation predominantly occurs at the C6 (para) position, leading to the desired product with high regioselectivity.

Aluminum chloride (AlCl₃) is the Lewis acid of choice for this reaction. It is a powerful catalyst that effectively generates the highly electrophilic acylium ion from acetyl chloride. The choice of a non-polar solvent like dichloromethane (CH₂Cl₂) is critical to ensure the solubility of the reactants and to facilitate the reaction while minimizing side reactions. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to further enhance the regioselectivity.

Experimental Workflow Diagram

Caption: Synthetic workflow for 6-acetyl-2,2-dimethyl-chromane.

Step-by-Step Synthesis Protocol

Materials:

-

2,2-Dimethyl-chromane

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension of aluminum chloride via the dropping funnel. Stir the mixture for 15-20 minutes at 0°C to allow for the formation of the acylium ion complex.

-

Addition of Substrate: Dissolve 2,2-dimethyl-chromane (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-acetyl-2,2-dimethyl-chromane as a solid.

Characterization of 6-acetyl-2,2-dimethyl-chromane

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods is employed.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 204.26 g/mol | --INVALID-LINK-- |

| Melting Point | 93°C | [1] |

| Appearance | Solid | [1] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | dd | 1H | H-7 |

| 7.59 | d | 1H | H-5 |

| 6.75 | d | 1H | H-8 |

| 2.79 | t | 2H | H-4 |

| 2.50 | s | 3H | -COCH₃ |

| 1.83 | t | 2H | H-3 |

| 1.34 | s | 6H | 2 x -CH₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 196.7 | C=O |

| 158.7 | C-8a |

| 130.5 | C-6 |

| 129.5 | C-7 |

| 127.1 | C-5 |

| 120.8 | C-4a |

| 116.3 | C-8 |

| 75.1 | C-2 |

| 32.5 | C-4 |

| 26.8 | 2 x -CH₃ (at C-2) |

| 26.4 | -COCH₃ |

| 21.6 | C-3 |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[1]

| Wavenumber (cm⁻¹) | Functional Group |

| ~1670 | C=O (Aryl ketone) stretching |

| ~1600, ~1480 | C=C Aromatic ring stretching |

| ~1250 | C-O-C (Ether) stretching |

| ~2970, ~2870 | C-H (Aliphatic) stretching |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 204

-

Base Peak: m/z = 189, corresponding to the loss of a methyl radical ([M-15]⁺). This is a common fragmentation for compounds with a gem-dimethyl group.

-

Other Key Fragments:

-

m/z = 161: Loss of the acetyl group ([M-43]⁺).

-

m/z = 147: Subsequent loss of a methyl group from the m/z 162 fragment.

-

Structural Confirmation Diagram

References

Spectroscopic Characterization of 2,2-Dimethyl-6-acetylchroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-6-acetylchroman is a heterocyclic organic compound with a chroman core, a privileged scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules, including vitamin E. The acetyl group at the 6-position and the gem-dimethyl substitution at the 2-position introduce specific electronic and steric features that can significantly influence its chemical reactivity and biological properties. Accurate structural elucidation and confirmation are paramount in the synthesis and development of derivatives of this compound. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for verifying the molecular structure and purity of the compound.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton. Based on the molecular structure, the following proton environments and their expected multiplicities can be predicted:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic (H-5, H-7, H-8) | ~6.8-7.8 | m | 3H | Protons on the aromatic ring |

| Methylene (H-4) | ~2.8 | t | 2H | CH₂ adjacent to the aromatic ring |

| Methylene (H-3) | ~1.8 | t | 2H | CH₂ adjacent to the quaternary carbon |

| gem-Dimethyl (2 x CH₃) | ~1.3 | s | 6H | Two methyl groups at the C-2 position |

| Acetyl (CH₃) | ~2.5 | s | 3H | Methyl group of the acetyl moiety |

Note: The exact chemical shifts and coupling constants require experimental determination. A study by Altabef et al. has reported the characterization of this compound by ¹H NMR, and their DFT calculated spectrum was in good agreement with the experimental data.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and measure the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecular symmetry, the following distinct carbon signals are expected:

| Carbon | Chemical Shift (ppm) | Assignment |

| Carbonyl (C=O) | ~197 | Acetyl carbonyl carbon |

| Aromatic (quaternary) | ~120-160 | C-4a, C-6, C-8a |

| Aromatic (CH) | ~115-130 | C-5, C-7, C-8 |

| Quaternary (C-2) | ~75 | Carbon bearing the gem-dimethyl groups |

| Methylene (C-4) | ~32 | CH₂ adjacent to the aromatic ring |

| Methylene (C-3) | ~22 | CH₂ adjacent to the quaternary carbon |

| Methyl (gem-dimethyl) | ~27 | Two methyl groups at the C-2 position |

| Methyl (acetyl) | ~26 | Methyl group of the acetyl moiety |

Note: Predicted chemical shift ranges are based on typical values for similar structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~1680 | Strong | C=O (Aryl Ketone) | Stretching |

| ~1600, ~1480 | Medium-Strong | C=C (Aromatic) | Stretching |

| ~1250 | Strong | C-O (Aryl Ether) | Stretching |

| ~2960-2850 | Medium-Strong | C-H (Aliphatic) | Stretching |

| ~3050-3000 | Weak-Medium | C-H (Aromatic) | Stretching |

Note: The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the acetyl group's carbonyl functionality. The synthesis and characterization of this compound, including its IR analysis, have been reported in the literature.[1] Vapor phase IR spectra are also available in public databases.[2]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₃H₁₆O₂), the expected exact mass is approximately 204.1150 g/mol .[2][3]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected at m/z 204. Key fragmentation pathways would likely involve:

-

Loss of a methyl group ([M-15]⁺): Cleavage of one of the gem-dimethyl groups to give a stable benzylic carbocation at m/z 189.

-

Loss of an acetyl group ([M-43]⁺): Cleavage of the acetyl group to yield a fragment at m/z 161.

-

McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC system. The compound will travel through the capillary column and be separated from any impurities based on its boiling point and interactions with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization for GC-MS).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The data obtained from these techniques are complementary and, when taken together, provide unambiguous evidence for the compound's identity and purity. This guide serves as a foundational reference for researchers working with this and related chroman derivatives, ensuring the integrity of their chemical entities in drug discovery and development workflows.

References

A Comprehensive Technical Guide to the Synthesis of 2,2-Dimethyl-6-acetylchroman

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for 2,2-Dimethyl-6-acetylchroman, a key heterocyclic scaffold found in a variety of natural products and pharmacologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 2,2-Dimethylchroman Scaffold

The chroman ring system, particularly the 2,2-dimethyl substituted variant, is a privileged structure in medicinal chemistry. The incorporation of an acetyl group at the C-6 position further enhances its utility as a versatile intermediate for the synthesis of more complex molecules. This compound serves as a crucial building block for derivatives that have shown a wide range of biological activities. Understanding the nuances of its synthesis is therefore critical for the efficient development of novel therapeutics.

This guide will explore the most prevalent and effective synthetic strategies, focusing on the underlying chemical principles, experimental considerations, and comparative advantages of each approach.

Methodology 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct and classical approach to the synthesis of aryl ketones. This method involves the acylation of a pre-formed 2,2-dimethylchroman or a related precursor.

Causality Behind Experimental Choices

The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates with the acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion. This powerful electrophile is then capable of attacking the electron-rich aromatic ring of the chroman. The reaction is typically performed in a non-polar, aprotic solvent like carbon disulfide or dichloromethane to prevent reaction with the solvent. Low temperatures are employed initially to control the exothermic reaction and minimize side-product formation.

Reaction Mechanism

The mechanism proceeds through the formation of an acylium ion, followed by electrophilic attack on the aromatic ring, and subsequent rearomatization.

Topic: Solubility of 2,2-Dimethyl-6-acetylchroman in Common Organic Solvents

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, profoundly impacting everything from reaction kinetics to bioavailability. For a molecule like 2,2-Dimethyl-6-acetylchroman, a heterocyclic compound with potential applications in medicinal chemistry and materials science, a thorough understanding of its solubility profile is paramount for its effective application. This guide provides a comprehensive framework for determining the solubility of this compound across a spectrum of common organic solvents. We will delve into the theoretical underpinnings of solubility, present a rigorous, field-proven experimental protocol for its determination using the gold-standard shake-flask method, and offer a structured approach to data interpretation. This document is designed not merely as a set of instructions, but as a self-validating system to empower researchers to generate reliable and reproducible solubility data.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This axiom suggests that substances with similar polarities are more likely to be miscible. The polarity of a molecule is a function of its structure, the presence of electronegative atoms, and its overall symmetry.

1.1. Molecular Structure Analysis of this compound

The structure of this compound (C13H16O2) contains several key features that influence its polarity and, by extension, its solubility[2][3]:

-

Chroman Ring: A bicyclic ether, with the oxygen atom introducing polarity.

-

Acetyl Group (-COCH3): The carbonyl group (C=O) is highly polar and can act as a hydrogen bond acceptor.

-

Gem-Dimethyl Group: The two methyl groups on the dihydropyran ring are nonpolar.

-

Aromatic Benzene Ring: Largely nonpolar, contributing to hydrophobic character.

Overall, this compound is a moderately polar molecule. The presence of the polar acetyl and ether functionalities suggests it will be more soluble in polar solvents than in strictly nonpolar ones. However, the significant hydrocarbon skeleton predicts that it will not be freely soluble in highly polar protic solvents like water but will exhibit good solubility in a range of organic solvents.

1.2. Classification of Solvents

To systematically evaluate solubility, we select a representative panel of solvents classified by their polarity and ability to donate or accept hydrogen bonds[4]:

-

Polar Protic Solvents: (e.g., Methanol, Ethanol) Capable of hydrogen bonding.

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide) Possess polarity but lack O-H or N-H bonds.

-

Nonpolar Solvents: (e.g., Hexane, Toluene) Have low dielectric constants and are unable to form strong hydrogen bonds.

Based on its structure, we hypothesize that this compound will show the highest solubility in moderately polar aprotic and protic solvents.

Experimental Methodology: Thermodynamic Solubility Determination

To ensure the highest accuracy and relevance for downstream applications, we will determine the thermodynamic solubility . This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions, a value crucial for formulation and biopharmaceutical classification.[5] The Shake-Flask method is the most reliable and widely accepted technique for this measurement.[6][7]

2.1. Rationale for Method Selection

-

Expertise & Experience: While higher-throughput kinetic assays are useful for early screening, they often overestimate true solubility due to the formation of supersaturated or amorphous precipitates.[8][9] Thermodynamic solubility, determined via the shake-flask method, reflects a true equilibrium state, providing a more accurate and reliable figure for lead optimization and formulation development.[5]

-

Trustworthiness: The protocol's extended equilibration time and verification steps ensure that the measured concentration represents a true equilibrium, making the system self-validating.[10]

2.2. Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a robust and self-validating system for generating high-quality solubility data.

Materials:

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of holding the vials

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (or equivalent analytical instrument)

Procedure:

-

Preparation of Vials:

-

Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" is critical; a good starting point is ~10 mg. The goal is to have undissolved solid remaining at the end of the experiment.[6]

-

Carefully add 1.0 mL of the chosen solvent to the vial.

-

Prepare three replicate vials for each solvent to assess reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

-

Allow the samples to equilibrate for a minimum of 24 hours. Causality: A prolonged equilibration period is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.[10] For some compounds, 48-72 hours may be required. To validate, samples can be taken at 24h and 48h; if the concentration does not change, equilibrium has been reached.[10]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed for 1 hour to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) at the same temperature as the equilibration. Causality: Centrifugation is superior to simple filtration for many organic solvents as it effectively removes fine particulates without the risk of solute adsorption onto a filter membrane, which could artificially lower the measured concentration.[11]

-

-

Sampling and Dilution:

-

Carefully open the vial, taking care not to disturb the solid pellet at the bottom.

-

Withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant.

-

Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the calibrated range of the analytical instrument. Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. The final solubility is typically expressed in mg/mL or µg/mL.

-

Data Presentation and Interpretation

Quantitative results should be organized into a clear, comparative table.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) ± SD |

| Hexane | Nonpolar | Poor | [Researcher to input data] |

| Toluene | Nonpolar (Aromatic) | Moderate | [Researcher to input data] |

| Dichloromethane | Polar Aprotic | Good | [Researcher to input data] |

| Acetone | Polar Aprotic | Very Good | [Researcher to input data] |

| Ethyl Acetate | Polar Aprotic | Very Good | [Researcher to input data] |

| Acetonitrile | Polar Aprotic | Good | [Researcher to input data] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | [Researcher to input data] |

| Methanol | Polar Protic | Good | [Researcher to input data] |

| Ethanol | Polar Protic | Good | [Researcher to input data] |

| Isopropanol | Polar Protic | Moderate | [Researcher to input data] |

SD: Standard Deviation from n=3 replicates.

Visualization of Workflows and Concepts

Diagrams provide an intuitive understanding of complex processes and relationships.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Caption: Relationship between molecular structure, solvent properties, and solubility.

Conclusion

Determining the solubility of this compound is not a perfunctory task but a foundational step in its scientific and commercial development. By employing the rigorous thermodynamic shake-flask method detailed in this guide, researchers can generate accurate, reliable, and reproducible data. This information is indispensable for designing robust experimental assays, developing stable formulations, and ultimately unlocking the full potential of this promising compound. The provided framework emphasizes scientific integrity and causality, ensuring that the resulting data is not just a number, but a meaningful descriptor of the molecule's behavior.

References

- 1. chem.ws [chem.ws]

- 2. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H16O2 | CID 182077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. brofind.com [brofind.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Crystal Structure and Conformational Analysis of 6-acetyl-2,2-dimethyl-chromane

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of the Chromane Scaffold in Modern Drug Discovery

The chromane moiety, a bicyclic ether, is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds, including vitamins like α-tocopherol (Vitamin E) and a diverse array of synthetic therapeutic agents.[1] The inherent structural features of the chromane ring system, including its defined stereochemistry and potential for substitution, allow for the fine-tuning of pharmacological properties. 6-acetyl-2,2-dimethyl-chromane, a specific derivative, serves as a valuable model compound for understanding the intricate interplay between molecular structure, conformation, and biological function. This technical guide provides a comprehensive analysis of its synthesis, solid-state crystal structure as determined by X-ray crystallography, and its conformational dynamics in solution, elucidated through a synergistic approach of Nuclear Magnetic Resonance (NMR) spectroscopy and computational Density Functional Theory (DFT) calculations.[2]

Synthesis and Spectroscopic Characterization

The synthesis of 6-acetyl-2,2-dimethyl-chromane is a multi-step process that begins with the appropriate phenolic precursor. A common synthetic strategy involves the Friedel-Crafts acylation of 2,2-dimethyl-chromane.[3] The successful synthesis of the target compound is confirmed through a suite of spectroscopic techniques.

Spectroscopic Profile:

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is instrumental in identifying the key functional groups within the molecule. The IR and Raman spectra of 6-acetyl-2,2-dimethyl-chromane exhibit characteristic bands corresponding to the aromatic C-H stretching, the acetyl C=O stretching, and the C-O-C stretching of the chromane ether linkage.[2]

-

UV-Visible Spectroscopy: The electronic absorption spectrum, typically recorded in a solvent such as ethanol, reveals absorption bands arising from π→π* transitions within the aromatic ring and the acetyl group. These experimental data can be correlated with theoretical calculations using Time-Dependent DFT (TD-DFT) to gain deeper insights into the electronic structure.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their integration (number of protons). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their hybridization and bonding environment.[2][4]

Crystal Structure Elucidation: A Window into the Solid State

The precise three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.[5]

The crystal structure of 6-acetyl-2,2-dimethyl-chromane was determined to be in the triclinic P-1 space group.[2] A key finding from the crystallographic analysis is that a significant portion of the molecule, including the benzene ring and the acetyl group, is essentially planar due to extended π-bonding delocalization.[2] The dihydropyran ring, however, adopts a conformation that minimizes steric strain.

Crystallographic Data for 6-acetyl-2,2-dimethyl-chromane

| Parameter | Value[2] |

| Chemical Formula | C₁₃H₁₆O₂ |

| Formula Weight | 204.26 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9622(5) |

| b (Å) | 10.342(1) |

| c (Å) | 10.464(1) |

| α (°) | 63.81(1) |

| β (°) | 81.923(9) |

| γ (°) | 82.645(9) |

| Volume (ų) | 570.25(9) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.190 |

| Absorption Coefficient (mm⁻¹) | 0.080 |

| F(000) | 220 |

Conformational Analysis: From Solid State to Solution Behavior

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational dynamics in solution are critical for understanding its behavior in a biological environment. The conformational landscape of 6-acetyl-2,2-dimethyl-chromane is primarily dictated by the puckering of the dihydropyran ring. This analysis is approached through a combination of experimental NMR data and theoretical calculations.[6]

Experimental Approach: NMR Spectroscopy

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), is a powerful tool for deducing the conformation of cyclic systems.[7] The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By carefully analyzing the coupling patterns of the protons on the dihydropyran ring, the preferred conformation in solution can be inferred. For 6-acetyl-2,2-dimethyl-chromane, the experimental ¹H NMR chemical shifts show good agreement with those calculated using DFT, supporting the computationally derived conformational model.[2]

Theoretical Approach: Density Functional Theory (DFT)

Computational methods, specifically DFT, are employed to explore the potential energy surface of the molecule and identify the most stable conformers.[8] By performing geometry optimizations and frequency calculations, the relative energies of different conformations, such as the half-chair and sofa forms of the dihydropyran ring, can be determined. These calculations for 6-acetyl-2,2-dimethyl-chromane indicate a specific puckering of the dihydropyran ring as the most stable conformation.[2]

Experimental Protocols

Synthesis of 6-acetyl-2,2-dimethyl-chromane

A detailed synthetic procedure can be found in the primary literature.[2] A general approach involves the Friedel-Crafts acylation of 2,2-dimethyl-chromane.

Step-by-Step Methodology:

-

Dissolve 2,2-dimethyl-chromane in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the low temperature.

-

Slowly add acetyl chloride to the reaction mixture.

-

Allow the reaction to stir at a controlled temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 6-acetyl-2,2-dimethyl-chromane.

Single-Crystal X-ray Diffraction

Workflow for Crystal Structure Determination:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion) using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[9]

-

Structure Validation: Validate the final crystal structure using crystallographic software to check for geometric consistency and other potential issues.

Visualizations

Caption: Molecular structure of 6-acetyl-2,2-dimethyl-chromane.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Caption: Conformational isomers of the dihydropyran ring.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mkuniversity.ac.in [mkuniversity.ac.in]

- 6. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. auremn.org.br [auremn.org.br]

- 8. A Systematic Computational Study on Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,2-Dimethyl-6-acetylchroman

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2,2-Dimethyl-6-acetylchroman. It is intended for researchers, scientists, and professionals in drug development who are engaged with this compound or similar chroman derivatives. This document synthesizes known data with theoretical decomposition pathways and outlines robust experimental protocols for verification, ensuring a thorough understanding of the molecule's behavior under thermal stress.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the chroman family. The chroman skeleton is a core structure in a variety of biologically active molecules, including vitamin E (tocopherols and tocotrienols), and is recognized for its antioxidant properties. The presence of the acetyl group at the 6-position and the dimethyl substitution at the 2-position of the pyran ring are key structural features that influence its physicochemical properties, including its thermal stability. A comprehensive understanding of how this molecule behaves at elevated temperatures is critical for defining its storage conditions, shelf-life, and potential degradation pathways, which is a crucial aspect of pharmaceutical development and quality control.[1][2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C13H16O2 | PubChem |

| Molecular Weight | 204.26 g/mol | PubChem |

| Melting Point | 93°C | [3] |

| Decomposition Temperature | > 196°C | [3] |

Thermal Stability Profile

The thermal stability of a compound dictates its suitability for various applications and manufacturing processes that may involve heat. For this compound, differential scanning calorimetry (DSC) has established a key parameter: the onset of decomposition occurs at temperatures exceeding 196°C.[3] This indicates a relatively stable molecule at ambient and moderately elevated temperatures.

Key Influencing Factors

The thermal stability of this compound is primarily influenced by the bond dissociation energies of its constituent chemical bonds. The chroman ring system, being a bicyclic ether, possesses a degree of strain that can be a focal point for thermal degradation. The acetyl group, with its carbonyl functionality, also introduces specific reactive sites.

Proposed Thermal Decomposition Pathway

In the absence of direct experimental studies on the decomposition products of this compound, a plausible degradation pathway can be postulated based on established chemical principles and literature on similar heterocyclic systems. A computational study on the thermal decomposition of dihydropyran derivatives suggests that a retro-Diels-Alder reaction is a likely mechanism for the cleavage of the pyran ring.[4][5]

Applying this to this compound, the primary thermal decomposition pathway is likely initiated by the cleavage of the pyran ring. This retro-Diels-Alder type reaction would lead to the formation of two primary fragments.

Caption: Proposed retro-Diels-Alder decomposition pathway.

Predicted Decomposition Products

Based on the proposed retro-Diels-Alder mechanism, the following primary decomposition products are anticipated:

| Product Name | Molecular Formula | Structure |

| 4-acetyl-2-(2-propenyl)phenol | C11H12O2 | (Structure to be determined experimentally) |

| Isobutylene | C4H8 | (Structure to be determined experimentally) |

It is important to note that these are predicted primary products. Secondary reactions at higher temperatures could lead to a more complex mixture of smaller fragments.

Experimental Workflow for Stability and Decomposition Analysis

To empirically validate the thermal stability and elucidate the decomposition pathway of this compound, a multi-faceted analytical approach is required. The following experimental workflow provides a self-validating system for a comprehensive analysis.

Caption: Integrated workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is fundamental for determining the temperatures at which the compound begins to lose mass, indicating decomposition or volatilization.

Protocol:

-

Calibrate the TGA instrument using standard reference materials.

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan.

-

Place the sample in the TGA furnace.

-

Heat the sample from ambient temperature to 500°C at a constant rate of 10°C/min under an inert nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]

Causality: The choice of an inert atmosphere is crucial to study the inherent thermal stability without the influence of oxidative degradation. The heating rate of 10°C/min is a standard condition that allows for good resolution of thermal events.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8][9] It is used to determine the melting point, enthalpy of fusion, and the temperature and enthalpy of decomposition.

Protocol:

-

Calibrate the DSC instrument with a high-purity indium standard.

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

The resulting thermogram will show an endothermic peak corresponding to the melting point and an exothermic peak corresponding to the decomposition.

Causality: The use of hermetically sealed pans prevents the loss of volatile decomposition products, ensuring an accurate measurement of the decomposition enthalpy. The data from DSC complements the TGA data by providing energetic information about the decomposition process.[10]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful analytical technique used to identify the products of thermal decomposition.[11][12] The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Protocol:

-

Place a small amount (approximately 100 µg) of this compound into a pyrolysis sample cup.

-

Insert the sample into the pyrolyzer, which is interfaced with the GC-MS system.

-

Pyrolyze the sample at a temperature just above its decomposition onset, for example, 250°C, to analyze the initial decomposition products. A second analysis at a higher temperature, such as 400°C, can be performed to investigate secondary fragmentation.

-

The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).

-

Separate the components using a suitable GC temperature program.

-

Identify the separated components using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Causality: Py-GC-MS is the definitive technique for identifying the unknown decomposition products.[13] By correlating the identified fragments with the structure of the parent molecule, the decomposition pathway can be elucidated. This experimental data is essential to confirm or refute the proposed retro-Diels-Alder mechanism.

Forced Degradation Studies

In a pharmaceutical context, forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[14] For this compound, this would involve subjecting the compound to stress conditions beyond just thermal, including acidic, basic, oxidative, and photolytic stress.[1][2]

Caption: Workflow for forced degradation studies.

Conclusion

The thermal stability of this compound is a critical parameter for its handling, storage, and application, particularly in the pharmaceutical industry. While experimental data indicates a decomposition onset above 196°C, the precise degradation pathway and products are not yet empirically determined. The proposed retro-Diels-Alder mechanism provides a scientifically sound hypothesis for the initial decomposition step. The outlined experimental workflow, employing TGA, DSC, and Py-GC-MS, offers a robust and self-validating approach to thoroughly characterize the thermal behavior of this compound. The insights gained from such studies are indispensable for ensuring the quality, safety, and efficacy of any product containing this compound.

References

- 1. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal Stability of Synthetic Antioxidants in Food - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols | Semantic Scholar [semanticscholar.org]

- 13. Effect of Antioxidant on Thermal Oxidative Stability of PMMA and Its Kinetic Analysis [plaschina.com.cn]

- 14. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of Isochroman Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Isochroman Scaffold - A Privileged Structure in Medicinal Chemistry

Isochroman and its derivatives, a class of oxygen-containing heterocyclic compounds, have steadily emerged from the periphery of medicinal chemistry to establish themselves as "privileged scaffolds" in modern drug discovery.[1][2] Their inherent structural features, including a bicyclic framework that offers a defined three-dimensional geometry, provide an excellent starting point for the design of novel therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the burgeoning therapeutic applications of isochroman derivatives. We will delve into their diverse pharmacological activities, explore the underlying mechanisms of action, and provide practical, field-proven insights into their synthesis and biological evaluation.

Decoding the Therapeutic Promise: A Spectrum of Biological Activities

Medicinal chemists have successfully synthesized a diverse library of isochroman-based compounds demonstrating significant potential across a wide range of diseases.[3] The versatility of the isochroman core allows for strategic functionalization, leading to derivatives with fine-tuned biological activities. Key therapeutic areas where these compounds have shown considerable promise include oncology, infectious diseases, inflammation, and metabolic disorders.[2][3]

Anticancer Activity: Inducing Targeted Cell Death

A significant body of research has focused on the development of isochroman derivatives as potent anticancer agents.[1][3] These compounds have demonstrated cytotoxic and apoptotic effects against various human cancer cell lines, including breast, lung, and cervical cancer.[1][4]

Mechanism of Action: Orchestrating Apoptosis

A primary mechanism by which isochroman derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1][5] This is a highly desirable trait for anticancer drugs as it minimizes the inflammatory response often associated with necrotic cell death.[1] Several studies have implicated the modulation of critical signaling pathways, such as the PI3K/Akt pathway, in the pro-apoptotic activity of these compounds.[5] Inhibition of this pathway, which is crucial for cancer cell growth and survival, can trigger the cascade of events leading to apoptosis.[5]

Featured Derivatives in Oncology:

| Compound Class | Representative Compound | Cancer Cell Line | IC50 Value (µM) | Citation |

| 8-Amido Isochroman | N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (S1) | MCF-7 (Breast) | Not Specified | [1] |

| 8-Amido Isochroman | N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide (S2) | MDA-MB-231 (Breast) | Not Specified | [1] |

| Isochromanone | 3-(4-chlorophenyl)isochroman-1-one | MCF-7 (Breast) | 15.8 | [5] |

Experimental Workflow: Assessing Anticancer Potential

A generalized workflow for the initial screening and evaluation of the antitumor activity of isochroman derivatives is depicted below. This multi-step process begins with in vitro cytotoxicity screening and progresses to mechanistic studies and preclinical evaluation in animal models.[4]

References

Methodological & Application

Synthesis Protocol for 2,2-Dimethyl-6-acetylchroman: An Application Note for Researchers

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2,2-Dimethyl-6-acetylchroman, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering not only a procedural walkthrough but also in-depth explanations of the chemical principles and experimental choices. The protocol is divided into two main stages: the synthesis of the precursor 2,2-dimethylchroman and its subsequent Friedel-Crafts acylation to yield the target molecule. This document aims to ensure scientific integrity and reproducibility by grounding the protocol in established chemical literature and providing clear, actionable steps for laboratory execution.

Introduction

Chroman derivatives are a significant class of oxygen-containing heterocyclic compounds, forming the core structure of various natural products and pharmacologically active molecules, including Vitamin E. The 2,2-dimethylchroman scaffold, in particular, is a key building block in the synthesis of novel therapeutic agents. The addition of an acetyl group at the 6-position of the chroman ring introduces a versatile chemical handle, allowing for further molecular elaboration and the development of new chemical entities. This protocol details a reliable and efficient two-step synthesis of this compound.

PART 1: Synthesis of 2,2-Dimethylchroman

The synthesis of the 2,2-dimethylchroman core is a critical first step. A common and effective method involves the acid-catalyzed reaction of a suitable phenol with a prenylating agent, such as isoprene or a related C5 building block, which leads to the formation of the characteristic dihydropyran ring.

Experimental Protocol: Synthesis of 2,2-Dimethylchroman

Materials and Reagents:

-

Phenol

-

Isoprene

-

Formic acid (88%)

-

Toluene

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add phenol (0.1 mol, 9.4 g) and toluene (150 mL).

-

Reagent Addition: While stirring the phenol solution, add formic acid (88%, 25 mL) to the flask. Heat the mixture to a gentle reflux (approximately 110-115 °C).

-

Isoprene Addition: Once reflux is established, add isoprene (0.12 mol, 8.2 g, ~12 mL) dropwise from the dropping funnel over a period of 30 minutes. The addition of a prenylating agent like isoprene in the presence of an acid catalyst facilitates the cyclization to form the chroman ring.

-

Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the phenol starting material.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Wash the organic layer sequentially with 100 mL of water, 100 mL of 1 M sodium hydroxide solution to remove unreacted phenol, and finally with 100 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by vacuum distillation to yield 2,2-dimethylchroman as a colorless oil.

PART 2: Friedel-Crafts Acylation of 2,2-Dimethylchroman

The second stage of the synthesis involves the introduction of an acetyl group onto the 6-position of the 2,2-dimethylchroman ring via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from acetyl chloride.[1][2] The electron-rich aromatic ring of the chroman then attacks this electrophile. The ether oxygen of the chroman ring is an ortho, para-director, and for steric reasons, the acylation predominantly occurs at the less hindered para-position (C6).

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

2,2-Dimethylchroman

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[3]

-

Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous aluminum chloride (0.12 mol, 16.0 g) to the flask, followed by 100 mL of anhydrous carbon disulfide. Cool the suspension to 0-5 °C using an ice bath.

-

Acylating Agent Addition: To the cooled and stirred suspension, add acetyl chloride (0.11 mol, 7.8 g, ~7.1 mL) dropwise from the dropping funnel.

-

Substrate Addition: In the dropping funnel, prepare a solution of 2,2-dimethylchroman (0.1 mol, 16.2 g) in 20 mL of anhydrous carbon disulfide. Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 4 hours. The progress of the reaction can be monitored by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of 200 g of crushed ice and 200 mL of 6 M hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

-

Washing: Combine the organic extracts and wash them sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product. The synthesis of this compound has been previously reported and characterized.[4]

Quantitative Data Summary

| Step | Reagent | Molar Equiv. | Amount | Notes |

| 1 | Phenol | 1.0 | 9.4 g | Starting material for the chroman ring. |

| 1 | Isoprene | 1.2 | 8.2 g | Prenylating agent for cyclization. |

| 2 | 2,2-Dimethylchroman | 1.0 | 16.2 g | Substrate for acylation. |

| 2 | Aluminum Chloride | 1.2 | 16.0 g | Lewis acid catalyst.[3] |

| 2 | Acetyl Chloride | 1.1 | 7.8 g | Acylating agent. |

Workflow and Mechanistic Overview

The overall synthetic workflow is a two-step process: chroman formation followed by electrophilic aromatic substitution.

Caption: Overall workflow for the synthesis of this compound.

The mechanism of the Friedel-Crafts acylation is a cornerstone of organic chemistry. The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, making it a better leaving group and facilitating the formation of the electrophilic acylium ion.[2]

Caption: Simplified mechanism of Friedel-Crafts acylation.

Trustworthiness and Self-Validation

To ensure the successful execution of this protocol, the following points are critical:

-

Anhydrous Conditions: The Friedel-Crafts acylation step is highly sensitive to moisture. The presence of water will hydrolyze the aluminum chloride catalyst, rendering it inactive.[3] All glassware must be oven-dried, and anhydrous solvents and reagents should be used.

-